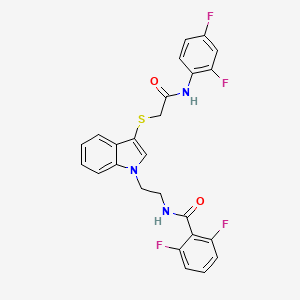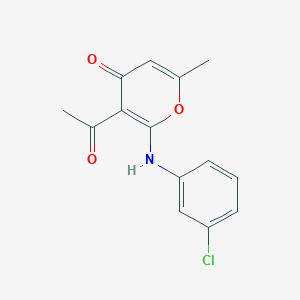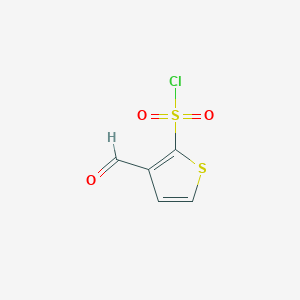
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of imines and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine has been found to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. It has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis in cancer cells. In addition, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine in lab experiments include its high potency and selectivity for its target proteins. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for research on 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine. One area of interest is the development of novel derivatives of this compound with improved properties, such as increased solubility and selectivity for specific target proteins. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Finally, the elucidation of the mechanism of action of this compound could lead to the identification of new targets for drug development.
Synthesemethoden
The synthesis of 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine involves a reaction between 3-chloro-4-methoxyaniline and 3-bromo-7-methoxychromone in the presence of a base and a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good yields. The synthesis of this compound has been reported in several research articles, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-28-17-10-8-15-12-22(31(26,27)18-6-4-3-5-7-18)23(30-21(15)14-17)25-16-9-11-20(29-2)19(24)13-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPBWYMFMSSCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC(=C(C=C3)OC)Cl)O2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)

![(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane](/img/structure/B2785874.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)



![(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride](/img/structure/B2785882.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2785883.png)
![(4,4-Difluorocyclohexyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2785884.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2785888.png)

